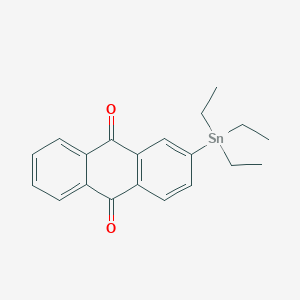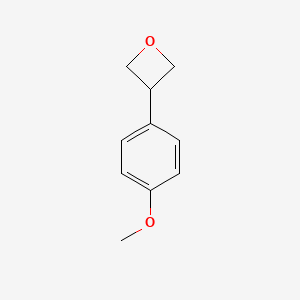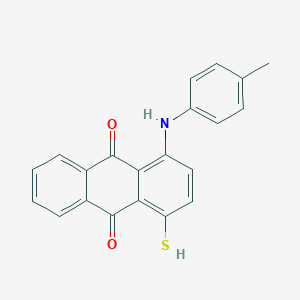
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves the alkylation of 1-hydroxyanthracene-9,10-dione with butoxymethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available anthraquinone derivatives. The process includes:
Hydroxylation: Introduction of a hydroxyl group to the anthraquinone core.
Alkylation: Reaction with butoxymethyl halides to introduce the butoxymethyl group.
Purification: Crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Can be reduced to form hydroquinones.
Substitution: The butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pigments and dyes for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the butoxymethyl group, leading to different chemical properties and applications.
2-Methyl-1-hydroxyanthracene-9,10-dione: Features a methyl group instead of a butoxymethyl group, resulting in different reactivity and applications.
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione: Similar structure with an ethoxymethyl group, leading to variations in chemical behavior.
Uniqueness
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione is unique due to the presence of the butoxymethyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s solubility and reactivity, making it valuable for specific industrial and research applications.
Propiedades
Número CAS |
174568-54-8 |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-(butoxymethyl)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O4/c1-2-3-10-23-11-12-8-9-15-16(17(12)20)19(22)14-7-5-4-6-13(14)18(15)21/h4-9,20H,2-3,10-11H2,1H3 |
Clave InChI |
RODKZUXLVINQIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)

![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
